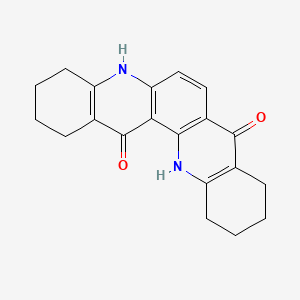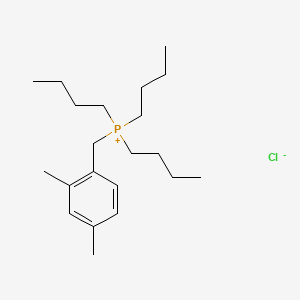![molecular formula C9H10O2 B13137979 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol CAS No. 612507-86-5](/img/structure/B13137979.png)
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyprop-2-en-1-yl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol typically involves the hydroxylation of arylboronic acids. A common method is the ipso-hydroxylation using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. These reactions involve the substitution of an aryl halide with a nucleophile, facilitated by electron-attracting groups such as nitro groups in the ortho or para positions . This method allows for the efficient production of phenolic compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with various functional groups
Scientific Research Applications
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo oxidation-reduction reactions, influencing cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Comparison: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is unique due to its specific hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities and improved stability, making it a valuable compound for various applications .
Properties
CAS No. |
612507-86-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyprop-2-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1 |
InChI Key |
UGNPXYBKDPBTAZ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


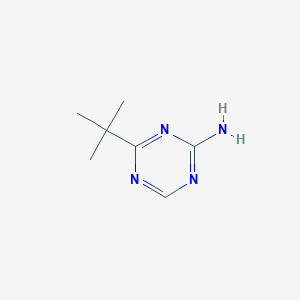
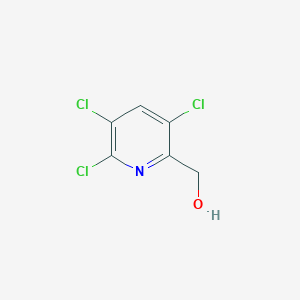
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
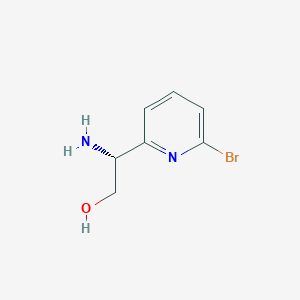
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

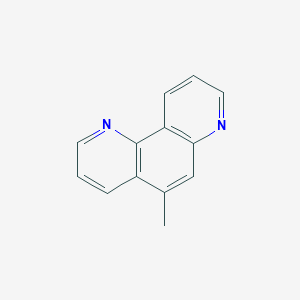
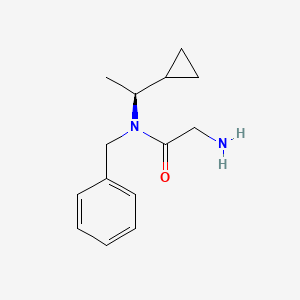
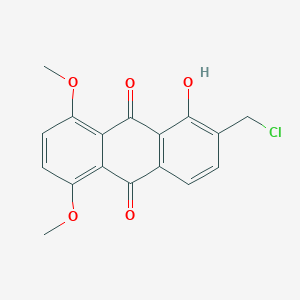

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)
